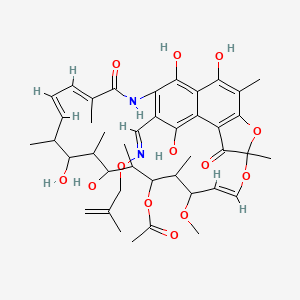
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- is a chlorinated pyridine derivative with the molecular formula C7H3Cl3N2O2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3,5-trichloropyridine with methylsulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the removal of the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,3,5-trichloro-6-(alkylsulfonyl)pyridine derivatives are formed.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Dechlorinated and desulfonylated pyridine derivatives are obtained.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agriculture: It is explored for its potential use in agrochemicals, including herbicides and pesticides.
Material Science: The compound is investigated for its role in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The presence of chlorine atoms and the methylsulfonyl group enhances its reactivity towards nucleophilic attack . The compound can form covalent bonds with nucleophiles, leading to the formation of substituted pyridine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with broad applications in organic synthesis.
3,5-Dichloro-4-pyridinecarbonitrile: A similar compound with two chlorine atoms and a nitrile group, used in various chemical syntheses.
2,3,5,6-Tetrafluoropyridine-4-carbonitrile: A fluorinated pyridine derivative with applications in material science and pharmaceuticals.
Uniqueness
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- is unique due to the presence of both chlorine and methylsulfonyl groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
35597-82-1 |
|---|---|
Molekularformel |
C7H3Cl3N2O2S |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
2,3,5-trichloro-6-methylsulfonylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3Cl3N2O2S/c1-15(13,14)7-5(9)3(2-11)4(8)6(10)12-7/h1H3 |
InChI-Schlüssel |
NWTXKBMAZQDKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC(=C(C(=C1Cl)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)



![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
